Cas no 55102-13-1 (3-carboxymethyl-6-benzyl-2,5-diketopiperazine)
3-carboxymethyl-6-benzyl-2,5-diketopiperazine Chemical and Physical Properties
Names and Identifiers
-
- 3-carboxymethyl-6-benzyl-2,5-diketopiperazine
- 2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
- (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid
- 2-Piperazineacetic acid,3,6-dioxo-5-(phenylmethyl)
- 3-benzyl-6-carboxymethyl-2,5-diketopiperazine
- 3-benzyl-6-carboxymethyl-2,5-dioxopiperazine
- 3-carboxymethyl-6-benzyl-2,5-dioxopiperazine
- 3-Cmb-dkp
- 3-Phenylmethyl-2,5-diketopiperazine-6-acetic acid
- Asp-Phe-DKP
- cyclic aspartylphenylalanine
- AKOS005377139
- (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid
- STK013554
- L-cis-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid
- L-cis-Cyclo(phenylalanylaspartyl)
- BCP26780
- L-cis-5-Benzyl-3,6-dioxo-2-piperazineacetic acid
- Cambridge id 6320786
- L-cis-Cyclo(aspartylphenylalanyl)
- DB-315296
- (5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
- 5-Benzyl-3,6-Dioxo-2-Piperazineacetic Acid
- (2S-cis)-5-Benzyl-3,6-dioxopiperazine-2-acetic acid
- AS-67588
- DB-057845
- DTXSID4044244
- 55102-13-1
- NS00126045
- 2-Piperazineacetic acid, 3,6-dioxo-5-(phenylmethyl)-
- CHEBI:168231
- L-cis-5-Benzyldiketopiperazine-2-acetic acid
- SCHEMBL1226564
- 5-benzyl-3,6-dioxo-2-piperazine acetic acid
- VNHJXYUDIBQDDX-UHFFFAOYSA-N
- F77016
- Oprea1_847582
-
- Inchi: 1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)
- InChI Key: VNHJXYUDIBQDDX-UHFFFAOYSA-N
- SMILES: O=C1C(CC2C=CC=CC=2)NC(C(CC(=O)O)N1)=O
Computed Properties
- Exact Mass: 262.09500
- Monoisotopic Mass: 262.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 95.5Ų
Experimental Properties
- Density: 1.298
- Boiling Point: 667.4°C at 760 mmHg
- Flash Point: 357.4°C
- Refractive Index: 1.561
- PSA: 102.48000
- LogP: 0.23880
3-carboxymethyl-6-benzyl-2,5-diketopiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335885-250mg |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 95%+ | 250mg |
$187 | 2022-08-31 | |
| Chemenu | CM335885-1g |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 95%+ | 1g |
$463 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1230859-5g |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 95% | 5g |
$1700 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1230859-5g |
2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 95% | 5g |
$1700 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855511-100mg |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 98% | 100mg |
¥1377.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855511-250mg |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 98% | 250mg |
¥1920.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855511-1g |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 98% | 1g |
¥4799.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855511-5g |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 98% | 5g |
¥21262.00 | 2024-05-09 | |
| eNovation Chemicals LLC | Y1230859-5g |
2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid |
55102-13-1 | 95% | 5g |
$1700 | 2025-02-24 |
3-carboxymethyl-6-benzyl-2,5-diketopiperazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-carboxymethyl-6-benzyl-2,5-diketopiperazine
Introduction to 3-carboxymethyl-6-benzyl-2,5-diketopiperazine (CAS No. 55102-13-1)
3-carboxymethyl-6-benzyl-2,5-diketopiperazine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 55102-13-1, belongs to the class of diketopiperazines, which are heterocyclic structures known for their diverse biological activities. The presence of both carboxymethyl and benzyl substituents in its molecular framework endows it with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine consists of a piperazine ring fused with two ketone groups at the 2 and 5 positions, with a carboxymethyl group attached to the 3-position and a benzyl group at the 6-position. This arrangement not only contributes to its stability but also enhances its reactivity, making it a versatile building block for further chemical modifications. The compound’s solubility profile and interaction with biological systems have been subjects of extensive investigation, particularly in the context of drug discovery and development.
In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine more effectively. These studies have highlighted its role as a precursor in the synthesis of novel pharmacophores targeting various therapeutic areas. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating promising results in preclinical studies.
One of the most intriguing aspects of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine is its ability to serve as a scaffold for designing molecules with enhanced bioavailability and reduced toxicity. Researchers have leveraged its structural features to develop candidates that interact selectively with biological targets, minimizing off-target effects. This has been particularly relevant in the development of kinase inhibitors, where the precise arrangement of functional groups is crucial for optimal binding affinity.
The synthesis of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine itself is a testament to the ingenuity of modern organic chemistry. Traditional synthetic routes have been refined over time to improve yield and purity, often involving multi-step sequences that showcase the interplay between functional group transformations and reaction conditions. Recent innovations in catalytic methods have further streamlined these processes, making large-scale production more feasible.
From a medicinal chemistry perspective, the significance of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine lies in its potential to address unmet medical needs. Its structural motif has been incorporated into various drug candidates that are currently undergoing clinical evaluation. These candidates span multiple disease indications, including oncology, neurodegenerative disorders, and infectious diseases. The compound’s versatility as a synthetic intermediate ensures that it remains a cornerstone in the pharmaceutical industry’s pipeline.
The role of computational tools in optimizing derivatives of 3-carboxymethyl-6-benzyl-2,5-diketopiperazine cannot be overstated. High-throughput virtual screening (HTVS) has allowed researchers to rapidly assess large libraries of compounds for their biological activity. By integrating experimental data with predictive models, scientists can identify lead structures more efficiently than ever before. This approach has already led to several high-profile successes in drug discovery programs.
In conclusion,3-carboxymethyl-6-benzyl-2,5-diketopiperazine (CAS No. 55102-13-1) represents a critical component in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As our understanding of molecular interactions continues to evolve,3-carboxymethyl-6-benzyl-2,5-diketopiperazine will undoubtedly play an even greater role in shaping the future of medicine.
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